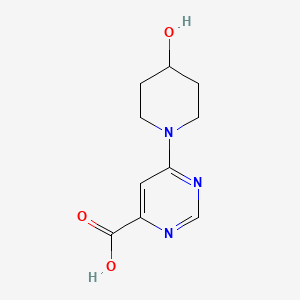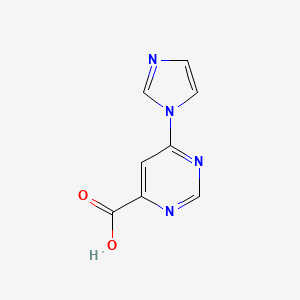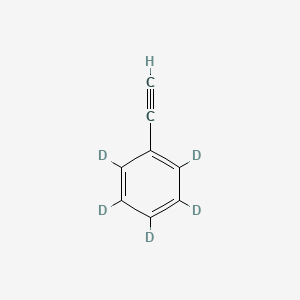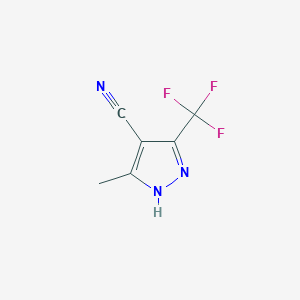![molecular formula C14H25NO4 B1466214 1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid CAS No. 1478247-72-1](/img/structure/B1466214.png)
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
Descripción general
Descripción
“1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2169168-08-3 . It has a molecular weight of 257.33 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13- . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.33 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-amino acids are pivotal in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function during the synthesis process. This allows for the stepwise construction of peptide chains without unwanted side reactions. After the peptide chain is assembled, the Boc group can be removed under mild acidic conditions .
Medicinal Chemistry
In medicinal chemistry, Boc-amino acids are used to create a diverse range of pharmacologically active peptides and peptide-like molecules. These compounds can serve as enzyme inhibitors, receptor agonists or antagonists, and can be tailored for targeted drug delivery systems .
Bioconjugation
Boc-amino acids can be used in bioconjugation techniques where they are attached to other biologically active molecules, enhancing their properties or stability. This application is particularly useful in developing advanced drug delivery methods and diagnostic tools .
Material Science
In material science, Boc-amino acids can be incorporated into polymers to create materials with novel properties. These amino-acid-based polymers can have applications in biodegradable plastics, tissue engineering scaffolds, and responsive smart materials .
Catalysis
Boc-amino acids can act as chiral catalysts in asymmetric synthesis. The chirality of the amino acid can induce enantioselectivity in the synthesis of other chiral molecules, which is crucial for producing compounds with the desired biological activity .
Chemical Biology
In chemical biology, Boc-amino acids are used to study protein-protein interactions and to understand the role of specific amino acids in protein function. They can be incorporated into proteins via genetic engineering techniques, allowing researchers to probe the structure and function of proteins at the amino acid level .
Nanotechnology
Boc-amino acids can be used to functionalize the surface of nanoparticles, imparting them with specific biological functions. This is particularly useful in creating nanoparticles for targeted drug delivery, imaging, and therapeutic applications .
Environmental Science
In environmental science, Boc-amino acids can be used in the development of biosensors for the detection of environmental pollutants. These sensors can be designed to have high specificity and sensitivity for various contaminants, aiding in environmental monitoring and cleanup efforts .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-6-7-13(4,5)9-14/h6-9H2,1-5H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGAXGJDBYNPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



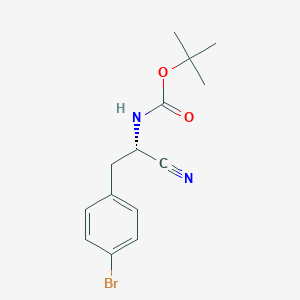

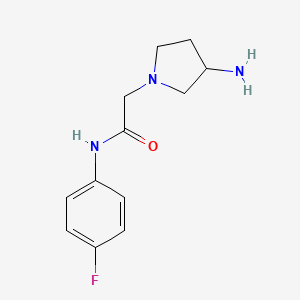
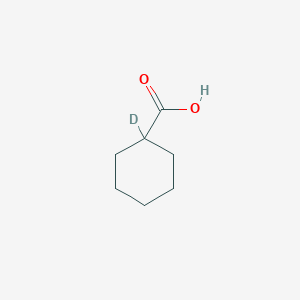
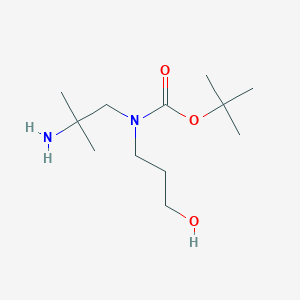
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)
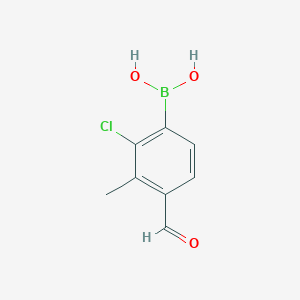
![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)
